![molecular formula C16H17NO4S B6501927 methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate CAS No. 1351616-90-4](/img/structure/B6501927.png)
methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate
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Overview
Description
“Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate” is a complex chemical compound utilized in diverse scientific research fields. It is a thiophene-based analog, which is a potential class of biologically active compounds . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular weight of “methyl 4-(thiophen-2-yl)benzoate” is 218.28 .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
“Methyl 4-(thiophen-2-yl)benzoate” has a molecular weight of 218.28 . It is a solid substance . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved papers.Scientific Research Applications
- Synthesis and Chemical Properties: Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate has been studied for its synthesis and characterization. Catalytic processes have been explored to yield pharmaceutically relevant products.
- Biological Effects : Thiophene derivatives, including this compound, exhibit diverse pharmacological properties. Examples include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives, including methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate, find applications as corrosion inhibitors in industrial chemistry .
- These compounds contribute to the fabrication of OLEDs and other light-emitting devices .
- They are also used in material science for their unique properties .
- Beyond drug development, thiophene derivatives exhibit antitumor, analgesic, and hypoglycemic effects .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Material Science
Biological Activity
Synthetic Strategies and Novel Entities
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGYOXRLVTHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]carbamoyl}benzoate |
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